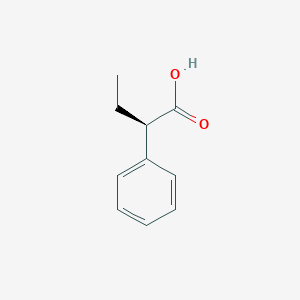

(R)-(-)-2-Phenylbutyric acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354863 | |

| Record name | (R)-(-)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-79-4 | |

| Record name | (-)-2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-ethyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1238B41M1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantioselective Approaches to R 2 Phenylbutyric Acid

Enantioselective Chemical Synthesis Strategies

The synthesis of enantiomerically pure (R)-(-)-2-Phenylbutyric acid is a primary focus in organic synthesis, addressed through several advanced chemical strategies. These methods include creating the chiral center directly via asymmetric catalysis and separating the desired enantiomer from a racemic mixture through resolution.

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis represents a highly efficient pathway for producing this compound, typically by the hydrogenation of a prochiral precursor molecule. calis.edu.cnThis approach is often preferred due to its high degree of stereoselectivity and atom economy. calis.edu.cnThe fundamental concept involves a chiral catalyst that directs the reaction's stereochemical course, favoring the creation of the (R)-enantiomer.

The success of asymmetric hydrogenation is critically dependent on the catalyst's design, which usually comprises a transition metal like rhodium, ruthenium, or platinum, coordinated to a chiral organic ligand. researchgate.netThese ligands establish a chiral environment around the metal center, which controls the stereochemical outcome of the reaction. iranchembook.ir Several types of chiral ligands have been effectively used in the asymmetric hydrogenation of precursors to chiral acids: iranchembook.ir* Chiral Diphosphine Ligands : These are extensively used with rhodium- and ruthenium-based catalysts. researchgate.netrenyi.huLigands such as NORPHOS and other bisphosphines, which feature chiral backbones or phosphorus atoms, are known to induce asymmetry. researchgate.netoup.comFor example, a soluble chiral Rhodium diphosphine complex has proven to be an effective catalyst for producing related chiral α-hydroxy esters with high optical purity. researchgate.net* TRAP Ligands : TRAP (trans-chelating chiral bisphosphine) ligands have been utilized for the rhodium-catalyzed asymmetric hydrogenation of α-(acetamido)acrylates, where stereoselectivity can be adjusted by altering the substituents on the phosphorus atom. oup.com* Modified Platinum Catalysts : Heterogeneous hydrogenation using platinum catalysts modified with chiral compounds is another established method for the enantioselective reduction of related α-ketoacids. researchgate.net The selection of the ligand is crucial, as its structural and electronic characteristics can significantly impact the reaction's enantioselectivity. oup.com

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation| Ligand Class | Example Ligand | Metal Center | Application/Substrate Type | Reference |

|---|---|---|---|---|

| Diphosphine | NORPHOS | Rhodium | α-keto acid derivatives | researchgate.net |

| TRAP | EtTRAP | Rhodium | α-(acetamido)acrylates | oup.com |

To obtain high enantiomeric excess (ee) and chemical yield, it is essential to optimize various reaction parameters. google.comFactors such as temperature, hydrogen pressure, solvent, and the substrate-to-catalyst ratio are of significant importance. tpcj.org Studies on the asymmetric hydrogenation of analogous substrates have shown that enantioselectivity is highly responsive to these conditions. For instance, in the hydrogenation of α-(acetamido)acrylates with a TRAP-rhodium catalyst, both steric effects and hydrogen pressure led to a dramatic reversal in enantioselectivity. oup.comAn (R)-enantiomer was favored with 87% ee at 60 °C under low hydrogen pressure, whereas a 92% ee for the (S)-enantiomer was achieved with a different TRAP ligand at 15 °C and atmospheric pressure. oup.comFurthermore, the optimization of reaction parameters for the hydrogenation of ethyl 2-oxo-4-phenyl-butyrate resulted in optical yields up to 96%. researchgate.net Key parameters for optimization are:

Hydrogen Pressure : Lower pressures can sometimes enhance enantioselectivity. oup.com* Temperature : This can influence both the reaction rate and selectivity, with lower temperatures often favoring a higher ee. oup.comtpcj.org* Solvent : The choice of solvent can affect the activity of the catalyst and the stereochemical result. google.com* Ligand Structure : Small modifications to the ligand's structure can cause substantial changes in enantioselectivity. oup.com

Table 2: Effect of Reaction Conditions on Enantioselectivity

| Substrate | Catalyst/Ligand | Pressure (kg/cm²) | Temp (°C) | Product ee (%) | Configuration | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-(N-acetylamino)cinnamate | Rh-EtTRAP | 0.1 | 60 | 87 | R | oup.com |

| Methyl 2-(N-acetylamino)cinnamate | Rh-i-BuTRAP | 1 (atm) | 15 | 92 | S | oup.com |

| Ethyl 2-oxo-4-phenyl-butyrate | Rh-NORPHOS | Optimized | Optimized | 96 | - | researchgate.net |

Chiral Catalysts and Ligands for Stereocontrol

Grignard Reactions and Derivatives for Stereoselective Formation

Grignard reagents (RMgX) are potent nucleophiles used to form carbon-carbon bonds. organic-chemistry.orgFor the synthesis of this compound, they can be utilized through reactions with a chiral electrophile or with the aid of a chiral auxiliary. numberanalytics.com A typical approach involves the reaction of a Grignard reagent with a carbonyl compound. libretexts.orgFor example, a phenylmagnesium halide can react with a chiral butanal derivative. Stereochemical control is exerted by the pre-existing chiral center in the substrate or by a chiral ligand. numberanalytics.comThe configurational stability of the Grignard reagent is a crucial factor; it has been shown that these reagents are generally stable once formed, making the control of racemization during their formation the primary challenge. alfredstate.eduOne synthetic route may involve the reaction of phenylmagnesium bromide with butanal to produce 2-phenylbutanol, which is subsequently oxidized. A stereoselective Grignard addition to a chiral ester at this stage could establish the desired stereocenter. organic-chemistry.orgmasterorganicchemistry.com

Reduction of Racemic Phenylbutyric Acid with Chiral Resolution Techniques

Chiral resolution is a well-established and effective method for isolating a single enantiomer from a racemic mixture. msu.eduThis technique is based on the separation of diastereomers that are formed when the racemic acid reacts with a chiral resolving agent. msu.edu For 2-phenylbutyric acid, optically active amines are frequently used as resolving agents. The racemic acid and an enantiomerically pure amine react to form a pair of diastereomeric salts. These salts have different physical properties, like solubility, which enables their separation through fractional crystallization. msu.eduumich.eduAfter separation, the desired salt is treated with a strong acid to release the enantiomerically pure this compound.

(R)-1-(1-Naphthyl)ethylamine : The use of this chiral amine in ethanol (B145695) to resolve racemic 2-phenylbutyric acid has yielded a salt with an optical purity of 96.8% ee. researchgate.net* Chiral Amino Alcohols : Derivatives of amino acids, such as phenylglycine, have also been employed as effective resolving agents for 2-phenylbutyric acid. umich.edu Modern approaches, such as kinetic resolution through enantioselective photocatalysis, have also been investigated. This technique uses thin TiO2 films imprinted with one enantiomer to preferentially degrade the other enantiomer in a racemic mixture. acs.org

Table 3: Chiral Resolution of Racemic 2-Phenylbutyric Acid

| Resolving Agent | Method | Solvent | Result | Reference |

|---|---|---|---|---|

| (R)-1-(1-Naphthyl)ethylamine | Diastereomeric Salt Crystallization | Ethanol | 96.8% ee | researchgate.net |

| (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol | Diastereomeric Salt Crystallization | Methanol (B129727) | 86% ee (Solid) | umich.edu |

| Chiral Imprinted TiO₂ Film | Kinetic Resolution (Photocatalysis) | - | Preferential degradation of one enantiomer | acs.org |

Multi-step Synthetic Routes from Precursor Molecules

The synthesis of this compound can also be accomplished via multi-step reaction sequences that start from simple, achiral precursors. savemyexams.comThese routes construct the carbon framework and introduce the required functional groups before establishing the stereocenter.

One possible route starts with the aldol (B89426) condensation of benzaldehyde (B42025) and propanal, which forms 2-phenyl-2-butenal (B1236094). This intermediate can then undergo a sequence of reactions:

Hydrogenation : The carbon-carbon double bond of 2-phenyl-2-butenal is reduced to give 2-phenylbutanal. 2. Oxidation : The aldehyde is then oxidized to racemic 2-phenylbutyric acid using an oxidizing agent like potassium permanganate. 3. Resolution : The resulting racemic acid is resolved using a chiral resolution technique, as described in section 2.1.3, to isolate the (R)-enantiomer.

A chemo-enzymatic route for the related (R)-2-hydroxy-4-phenylbutyrates has been developed, involving the synthesis of lactone intermediates, followed by enzymatic hydrolysis and hydrogenation over a Pd/C catalyst. calis.edu.cnA similar strategy, which combines chemical synthesis with a key stereoselective step, could be adapted for this compound. For example, a synthetic pathway beginning with benzaldehyde and pyruvic acid involves condensation, esterification, and asymmetric reduction, followed by hydrogenation to yield the desired product. google.com

Biocatalytic and Biotechnological Synthesis of this compound

Biocatalysis leverages the inherent stereoselectivity of enzymes to produce chiral molecules with high purity. For this compound, two primary strategies have been extensively explored: the resolution of racemic mixtures and the asymmetric reduction of a prochiral precursor.

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic kinetic resolution is a widely used method that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer enriched. nih.gov This approach has been successfully applied to the production of optically pure 2-phenylbutyric acid. nih.govumich.edu

Lipases are a class of hydrolases that have demonstrated significant utility in the kinetic resolution of chiral carboxylic acids and their esters. nih.govresearchgate.nettaltech.ee The strategy involves the stereoselective hydrolysis of a racemic ester of 2-phenylbutyric acid. The lipase (B570770) preferentially hydrolyzes one enantiomer of the ester, yielding the corresponding optically active acid, while the unreacted ester becomes enriched in the opposite enantiomer.

Research has shown that lipases, such as those from Candida antarctica and Candida rugosa, are effective catalysts for this transformation. For instance, Candida antarctica lipase A (CALA) has been utilized to hydrolyze and resolve 2-phenylbutyrate, demonstrating its high catalytic activity and stereoselectivity. google.com In one study, the immobilization of CALA on a metal-organic framework (MOF) support, enhanced with polyethylene (B3416737) glycol (PEG), led to significant improvements in catalytic performance. This immobilized system, applied to the hydrolysis of 2-phenylbutyric acid isobutyl ester, achieved a yield of 91.71% for (S)-2-phenylbutyric acid with an enantiomeric excess (ee) greater than 99.0%. researchgate.net Similarly, lipase from Candida rugosa OF immobilized on a magnetic support has been used to resolve 2-phenylbutyric acid enantiomers, achieving an enantiomeric excess of the product (ee p) of 94.1%. researchgate.net

| Lipase Source/Immobilization | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase A (CALA) immobilized on MOF with PEG | 2-Phenylbutyric acid isobutyl ester | (S)-2-Phenylbutyric acid | 91.71 | >99.0 | researchgate.net |

| Candida rugosa OF immobilized on Fe3O4-CS-EtNH2 | Racemic 2-phenylbutyric acid ester | (S)-2-Phenylbutyric acid | - | 94.1 (ee p) | researchgate.net |

| Candida antarctica lipase A | Racemic hexyl 2-phenylbutyrate | (S)-2-Phenylbutyric acid | 12.30 | 96.7 | google.com |

Asymmetric Bioreduction of 2-Oxo-4-Phenylbutyric Acid (OPBA)

An alternative and often more efficient approach to producing enantiomerically pure compounds is the asymmetric reduction of a prochiral ketone. In the case of this compound, the precursor is 2-oxo-4-phenylbutyric acid (OPBA). nih.govresearchgate.net This method holds the potential for a theoretical yield of 100%, bypassing the 50% theoretical maximum of kinetic resolution. nih.gov

Oxidoreductases, particularly dehydrogenases, are the key enzymes employed in the asymmetric reduction of OPBA. nih.govresearchgate.net These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of OPBA, creating the chiral center with high stereospecificity.

Various dehydrogenases have been investigated for this purpose. For example, a D-lactate dehydrogenase (D-LDH) mutant from Lactobacillus bulgaricus ATCC 11842 was found to efficiently catalyze the reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), a closely related and valuable precursor. researchgate.net Similarly, engineered D-lactate dehydrogenase from Lactobacillus plantarum has been successfully used for the synthesis of (R)-HPBA. nih.gov Carbonyl reductases have also been employed, demonstrating high stereoselectivity in the reduction of α-ketoesters. nih.govnih.gov

For instance, recombinant Pichia pastoris expressing an engineered D-lactate dehydrogenase from Lactobacillus plantarum showed impressive catalytic activity for the synthesis of (R)-HPBA from OPBA, achieving full conversion even at high substrate concentrations. nih.gov Under optimized conditions, a greater than 95% reaction yield and approximately 100% product enantiomeric excess were achieved. nih.gov

Recombinant E. coli has also been extensively used. A notable example involves the co-expression of a mutant D-lactate dehydrogenase from Lactobacillus bulgaricus and formate (B1220265) dehydrogenase in E. coli. researchgate.netplos.org This whole-cell biocatalyst was developed for the production of (R)-HPBA from OPBA, demonstrating high product enantiomeric excess (>99%) and productivity. researchgate.netplos.org Another study utilized recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase for the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving a high catalyst yield. nih.gov

| Recombinant Host | Expressed Enzyme(s) | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Pichia pastoris | Engineered D-lactate dehydrogenase (from Lactobacillus plantarum) | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | >95% yield, ~100% ee | nih.gov |

| Escherichia coli | Mutant D-lactate dehydrogenase (from Lactobacillus bulgaricus) and Formate dehydrogenase | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | >99% ee, 47.9 mM h⁻¹ productivity | researchgate.netplos.org |

| Escherichia coli | Carbonyl reductase and Glucose dehydrogenase | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 99.5% ee, 31.7 g product/g catalyst yield | nih.gov |

The asymmetric reduction of OPBA is dependent on the costly nicotinamide (B372718) cofactors NADH or NADPH. acs.org For the process to be economically viable on an industrial scale, an efficient in-situ cofactor regeneration system is crucial. researchgate.net This involves coupling the primary reduction reaction with a second enzymatic reaction that regenerates the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form.

Formate dehydrogenase (FDH) is a widely used enzyme for NADH regeneration. rsc.orgmatthey.comresearchgate.net It catalyzes the oxidation of formate to carbon dioxide, a benign byproduct that is easily removed from the reaction mixture, while reducing NAD⁺ to NADH. plos.orgmatthey.comresearchgate.net This system is advantageous due to the low cost of formate and the irreversible nature of the regeneration reaction. plos.orgacs.org The coupling of FDH with a primary dehydrogenase has been successfully implemented in whole-cell biocatalytic systems for the production of (R)-HPBA. researchgate.netplos.org In one such system, co-expressing a lactate (B86563) dehydrogenase mutant and FDH in E. coli led to the efficient conversion of OPBA to (R)-HPBA, with formate serving as the co-substrate for cofactor regeneration. researchgate.netplos.org Under optimal conditions, 73.4 mM of OPBA was reduced to 71.8 mM of (R)-HPBA in 90 minutes. nih.govplos.org

Recombinant Microbial Systems for Enhanced Production (e.g., Pichia pastoris, Escherichia coli)

Microbial Degradation and Chiral Inversion Studies

The environmental fate of chiral compounds, such as 2-phenylbutyric acid (2-PBA), is a subject of significant scientific interest, as stereoisomers can exhibit different biological activities and degradation profiles. chimia.ch Microbial processes are central to the transformation of these molecules in various ecosystems. chimia.ch Studies focusing on specific microorganisms have unveiled complex enantioselective metabolic pathways and chiral inversion mechanisms.

Enantioselective Degradation Pathways

Microorganisms can exhibit a preference for one enantiomer over the other, leading to enantioselective degradation. chimia.ch A notable example is the bacterium Xanthobacter flavus strain PA1, isolated from mangrove sediment, which can utilize racemic 2-PBA as its sole source of carbon and energy. osti.govhku.hk When presented with a racemic mixture of 2-phenylbutyric acid, X. flavus PA1 demonstrates a sequential degradation pattern. osti.gov The (S)-enantiomer is metabolized and disappears from the medium much more rapidly than the (R)-enantiomer. osti.gov Ultimately, the bacterium is capable of degrading both enantiomers to completion. osti.gov

The biochemical pathway for the degradation of 2-PBA by X. flavus PA1 involves an initial oxidation of the alkyl side chain, rather than cleavage of the aromatic ring. osti.govhku.hk This initial attack at the β-carbon atom of the carboxyl alkyl side chain via hydroxylation is thought to be influenced by the steric hindrance of the chiral carboxyl alkyl group attached to the benzene (B151609) ring. researchgate.netresearchgate.net This process leads to the formation of key degradation intermediates. osti.gov Two major intermediates have been identified as 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one. osti.govhku.hk This pathway highlights that the degradation of the two enantiomers proceeds through the same major intermediates, despite the difference in degradation rates. osti.gov

Table 1: Enantioselective Degradation of Racemic 2-Phenylbutyric Acid by Xanthobacter flavus PA1

| Enantiomer | Degradation Rate | Degradation Order |

| (S)-2-Phenylbutyric acid | Faster | Degraded first |

| (R)-2-Phenylbutyric acid | Slower | Degraded after the (S)-enantiomer |

| Data derived from studies on X. flavus PA1 which show the (S) enantiomer disappeared much faster than the (R) enantiomer. osti.gov |

Unidirectional Chiral Inversion Mechanisms by Microorganisms (e.g., Xanthobacter flavus)

Chiral inversion is a phenomenon where one enantiomer is converted into its stereoisomer. In microbial systems, this process can be unidirectional. Research on Xanthobacter flavus PA1 has provided clear evidence of a unidirectional chiral inversion involving 2-phenylbutyric acid. osti.govhku.hk When the bacterium was supplied with the pure (S)-enantiomer as the sole substrate, a conversion of the (S)-enantiomer to the (R)-enantiomer was observed. osti.gov

This enantiomeric inversion from the (S)-form to the (R)-form is a biologically mediated process catalyzed by the pure culture of X. flavus PA1. osti.govhku.hk The proposed metabolic pathway suggests that after this inversion, the resulting (R)-enantiomer is further metabolized. researchgate.net The degradation proceeds through the intermediates 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one. researchgate.net This unidirectional inversion highlights the significant differences in the environmental fates of the two enantiomers and showcases a specific enzymatic capability within the microorganism. osti.govhku.hk The study of such microbial transformations is crucial for understanding the persistence and metabolic fate of chiral pollutants in the environment. chimia.ch

Table 2: Degradation Intermediates of 2-Phenylbutyric Acid by Xanthobacter flavus PA1

| Intermediate Compound | Identification Method |

| 3-hydroxy-2-phenylbutanoic acid | Liquid Chromatography-Mass Spectrometry (LC-MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy |

| 4-methyl-3-phenyloxetan-2-one | Liquid Chromatography-Mass Spectrometry (LC-MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy |

| Source: Liu et al. (2011) identified two major degradation intermediates using a combination of LC-MS and NMR spectroscopy. osti.govhku.hk |

Chemical Reactivity and Derivatization of R 2 Phenylbutyric Acid

Esterification Reactions for Ester Derivatives

The carboxylic acid group of (R)-(-)-2-Phenylbutyric acid readily undergoes esterification with various alcohols under acidic conditions or using coupling agents. This reaction is fundamental to producing a wide array of ester derivatives, which can serve as important intermediates in pharmaceutical synthesis. For instance, the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key precursor for angiotensin-converting enzyme (ACE) inhibitors, can be achieved through the esterification of (R)-2-hydroxy-4-phenylbutyric acid. jiangnan.edu.cnnih.gov Enzymatic esterification methods have also been explored to achieve high stereoselectivity. jiangnan.edu.cn

The formation of esters can also be accomplished using the corresponding acid anhydride (B1165640), 2-phenylbutyric acid anhydride, which reacts with alcohols to yield the desired ester products. This method offers an alternative route to ester derivatives under mild conditions.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| This compound | Ethanol (B145695) | Ethyl (R)-(-)-2-phenylbutyrate | Acid catalyst | jiangnan.edu.cnnih.gov |

| 2-Phenylbutyric acid anhydride | Generic Alcohol (R'-OH) | 2-Phenylbutyric acid ester | Mild conditions | |

| (R)-2-hydroxy-4-phenylbutyric acid | Ethanol | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Enzymatic | jiangnan.edu.cn |

Amide Formation via Nucleophilic Acyl Substitution

The synthesis of amides from this compound is typically achieved through nucleophilic acyl substitution. Direct condensation between the carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk However, methods have been developed to facilitate this transformation. One approach involves the use of boric acid as a catalyst, which is proposed to form a mixed anhydride with the carboxylic acid, creating a more reactive acylating agent. orgsyn.org

Another strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride. 2-Phenylbutyric acid anhydride, for example, readily reacts with amines to form the corresponding amides. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The choice of coupling agents and reaction conditions can influence the yield and selectivity of the amide formation. dur.ac.uk

Reduction to Corresponding Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (R)-2-phenyl-1-butanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reduction preserves the stereochemistry at the chiral center, providing access to chiral alcohols that are valuable synthetic intermediates. The corresponding ester, ethyl (R)-2-hydroxy-4-phenylbutyrate, is a key intermediate for ACE inhibitors and its synthesis often involves the reduction of a keto group at the 2-position. nih.govhep.com.cnresearchgate.netresearchgate.net

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For instance, enzymatic decarboxylation of α-arylmalonic acids, which are structurally related to 2-phenylbutyric acid, is influenced by the substrate's conformation. chem960.com In some biological systems, such as with the enzyme CYP152 peroxygenase, 2-phenylbutyric acid can undergo oxidative decarboxylation to form a terminal olefin as a side product, alongside α-hydroxylation. nih.govresearchgate.net Mechanistic studies on related compounds like hydrocinnamic acid show that decarboxylation can proceed via different pathways on a palladium catalyst, either through direct decarboxylation or via a route involving arene ring saturation. d-nb.info

Exploration of Organometallic Derivatives (e.g., Organotin(IV) Carboxylates)

The carboxylate group of this compound can coordinate with metal ions to form a variety of organometallic complexes. For example, reactions with lanthanide nitrates in the presence of a co-ligand like 4,7-diphenyl-1,10-phenanthroline (B7770734) have been shown to produce enantiopure dinuclear lanthanide complexes. researchgate.net The study of such organometallic derivatives is an active area of research, exploring their potential applications in catalysis and materials science. The interaction of the carboxylate with the metal center can lead to unique structural and electronic properties.

Synthesis of Advanced Chiral Intermediates and Functionalized Analogs

This compound is a crucial starting material for the synthesis of more complex and functionally diverse chiral molecules. Its derivatives are key intermediates in the production of various pharmaceuticals. A notable example is the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), an essential chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.govhep.com.cnresearchgate.netresearchgate.net The synthesis of (R)-HPBE often involves the highly selective asymmetric reduction of a precursor ketone. nih.govhep.com.cnresearchgate.netresearchgate.net Furthermore, the chemical scaffold of this compound allows for modifications at the phenyl ring and the alkyl chain, enabling the creation of a library of functionalized analogs for various scientific investigations.

Applications of R 2 Phenylbutyric Acid in Asymmetric Synthesis and Medicinal Chemistry Research

Asymmetric Catalysis Research

The unique structural properties of (R)-(-)-2-Phenylbutyric acid make it a subject of interest in asymmetric catalysis, where the goal is to control the three-dimensional outcome of chemical reactions.

This compound serves as a foundational molecule in the development of tools for stereocontrolled synthesis. A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. While practical applications often favor auxiliaries like pseudoephedrine for the synthesis of enantiomerically enriched 2-phenylbutyric acid caltech.edu, the principle extends to using chiral carboxylic acids to influence reaction outcomes.

In research, derivatives of 2-phenylbutyric acid have been used to create chiral catalysts. For instance, a catalyst derived from 2-phenylbutyric acid has been synthesized and studied for its effectiveness in enantioselective reactions. acs.org Furthermore, the enantioselective recognition of chiral carboxylic acids, including 2-phenylbutyric acid, has been demonstrated using achiral host molecules that form diastereomeric complexes, a process fundamental to chirogenesis and the development of new chiral sensors. mdpi-res.com The interaction of chiral lithium amides with carboxylic acids like 4-phenylbutyric acid can also act as a traceless auxiliary system to achieve enantioselective conjugate additions. nih.gov

Derivatives of this compound have been employed as components of catalysts to mediate enantioselective transformations. A notable example is in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction. A cyclometalated ruthenium catalyst incorporating a ligand derived from 2-phenylbutyric acid was investigated for its ability to perform asymmetric ring-closing metathesis (ARCM). acs.org

While the steric bulk of the ligand is a critical factor, the electronic properties also play a significant role. Research has shown that the presence of an electron-withdrawing group near the chiral center can enhance enantioselectivity. acs.org In a comparative study, the 2-phenylbutyric acid-derived catalyst yielded the product with a modest enantiomeric excess, highlighting the subtle structural and electronic factors that must be optimized for effective asymmetric catalysis. acs.org

Table 1: Research Findings on a 2-Phenylbutyric Acid-Derived Catalyst in Asymmetric Metathesis

| Catalyst Derivative | Reaction Type | Product Enantiomeric Excess (ee) | Finding |

| 2-Phenylbutyric acid-derived Ru-catalyst | Asymmetric Ring-Closing Metathesis (ARCM) | 18% | Demonstrated the principle of using the derivative in catalysis, though with low enantioselectivity compared to other derivatives. acs.org |

Role as a Chiral Auxiliary or Ligand Precursor

Pharmaceutical Intermediate Synthesis

The most significant industrial application of this compound and its related compounds is in the synthesis of active pharmaceutical ingredients (APIs). The (R)-configuration is often a prerequisite for the desired biological activity.

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) and its ethyl ester ((R)-HPBE) are critical chiral intermediates for the synthesis of a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. plos.orghep.com.cnnih.govresearchgate.net These drugs are widely prescribed for the treatment of hypertension (high blood pressure) and congestive heart failure. plos.orgnih.gov The efficacy of these inhibitors, which include prominent drugs like Benazepril (B1667978), Enalapril, Lisinopril, Ramipril, and Quinapril, relies on the specific (S)-configuration of the homophenylalanine moiety, which is derived from the (R)-configured precursor. jiangnan.edu.cnutm.my

The synthesis of these intermediates is a major focus of industrial biocatalysis. Asymmetric reduction of the prochiral precursor 2-oxo-4-phenylbutyric acid (OPBA) or its ester is the preferred method due to high stereoselectivity and theoretical yields of up to 100%. plos.orgcalis.edu.cn Numerous biocatalytic systems using engineered enzymes and whole-cell catalysts have been developed to produce (R)-HPBA and (R)-HPBE with high enantiomeric excess (>99% ee) and productivity. plos.orghep.com.cnresearchgate.netjiangnan.edu.cn For example, a coupled enzyme system using a reconstructed D-lactate dehydrogenase and formate (B1220265) dehydrogenase has been shown to efficiently convert OPBA to (R)-HPBA. plos.orgresearchgate.net

Table 2: ACE Inhibitors Synthesized from this compound Derivatives

| ACE Inhibitor | Precursor Mentioned in Research | Therapeutic Use |

| Benazepril | (R)-2-Hydroxy-4-phenylbutyric acid/ester plos.orgjiangnan.edu.cnnih.gov | Hypertension, Heart Failure nih.govebi.ac.uk |

| Enalapril | (R)-2-Hydroxy-4-phenylbutyric acid/ester plos.orgjiangnan.edu.cnnih.gov | Hypertension, Heart Failure |

| Lisinopril | (R)-2-Hydroxy-4-phenylbutyric acid/ester plos.orgnih.govnih.gov | Hypertension, Heart Failure |

| Ramipril | (R)-2-Hydroxy-4-phenylbutyric acid/ester, L-Homophenylalanine plos.orgnih.govjiangnan.edu.cnjylpharm.com | Hypertension, Heart Failure |

| Quinapril | (R)-2-Hydroxy-4-phenylbutyric acid/ester plos.orgresearchgate.netnih.govjiangnan.edu.cn | Hypertension, Heart Failure |

Phenylbutyric acid (PBA) is utilized in the treatment of certain inherited metabolic conditions known as urea (B33335) cycle disorders. drugbank.comgoogle.com In these genetic diseases, the body is unable to properly eliminate nitrogen waste, leading to the toxic accumulation of ammonia (B1221849) in the blood (hyperammonemia). drugbank.com

Sodium phenylbutyrate acts as a prodrug that is converted in the body to phenylacetate. drugbank.com Phenylacetate provides an alternative pathway for nitrogen waste excretion by combining with the amino acid glutamine to form phenylacetylglutamine, which is then excreted in the urine. drugbank.com This application showcases the role of the core phenylbutyric acid structure in addressing metabolic dysfunction. Research has also investigated its potential as a chemical chaperone to aid in the proper folding of proteins in other cellular models of metabolic diseases.

2-Phenylbutyric acid is a key starting material for the synthesis of Tamoxifen and its derivatives. nih.govpsu.edu Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of hormone-receptor-positive breast cancer. psu.edu

The synthesis often involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) ring with 2-phenylbutanoic acid to form a ketone intermediate. psu.edugoogle.com Subsequent chemical transformations lead to the final triphenylethylene (B188826) structure of Tamoxifen. Furthermore, the resolved enantiomers of 2-phenylbutanoic acid have been used specifically to prepare the individual enantiomers of dihydrotamoxifen, a non-isomerizable analogue used in research to study the stereochemical requirements for binding to the estrogen receptor. nih.gov This application underscores the importance of 2-phenylbutyric acid in the synthesis of complex, multi-ring pharmaceutical agents.

Intermediate for Indobufen Synthesis

This compound is a chiral building block utilized in the synthesis of specific enantiomers of pharmaceutical compounds. One such application is as a key intermediate in the preparation of Indobufen. google.com Indobufen, chemically known as (±)-2-[p-(1-oxo-2-isoindolinyl)phenyl]butyric acid, is a reversible antiplatelet agent used in the management of atherothrombosis. koreascience.krpatsnap.comresearchgate.netresearchgate.net It functions by inhibiting the cyclooxygenase (COX) enzyme, which in turn suppresses the production of thromboxane (B8750289) A2, a potent mediator of platelet aggregation. researchgate.netnih.gov

Indobufen is commercially available as a racemate, meaning it is a 1:1 mixture of its two enantiomers, (S)-Indobufen and (R)-Indobufen. researchgate.net However, research has shown that the antiplatelet activity resides primarily in the (S)-enantiomer, which is reported to be approximately twice as potent as the racemic mixture. researchgate.net This has spurred interest in the asymmetric synthesis of the individual enantiomers to potentially develop a more potent drug with a lower dosage and reduced metabolic burden. google.com

The synthesis of enantiomerically pure Indobufen relies on chiral starting materials. This compound serves as the crucial precursor for the synthesis of (R)-Indobufen. larvol.com A general synthetic approach involves starting with 2-phenylbutyric acid, which is nitrated to form 2-(4-nitrophenyl)butyric acid. koreascience.krpatsnap.comseemafinechem.com This intermediate is then subjected to a series of reactions, including reduction of the nitro group and condensation with phthalic anhydride (B1165640), ultimately yielding the Indobufen molecule. koreascience.kr To produce (R)-Indobufen specifically, the synthesis would commence with the optically pure this compound.

| Compound | Role in Synthesis | Significance |

| This compound | Chiral Starting Material | Determines the stereochemistry of the final product, leading to (R)-Indobufen. larvol.com |

| 2-(4-Nitrophenyl)butyric acid | Key Intermediate | A core structure formed early in the synthesis pathway. koreascience.krseemafinechem.com |

| (±)-Indobufen | Final Racemic Drug | The commercially available form, a mixture of (R) and (S) enantiomers. patsnap.com |

| (S)-Indobufen | Active Enantiomer | Possesses the primary anti-platelet therapeutic activity. researchgate.net |

Research in Biological Activity and Pharmacological Mechanisms

While extensive research has been conducted on the biological activities of the related compound 4-phenylbutyric acid (4-PBA), studies focusing specifically on the this compound enantiomer are more limited. Much of the available data pertains to the racemic mixture of 2-phenylbutyric acid or its isomer, 4-PBA.

Modulation of Metabolic Pathways

Research into phenylbutyric acid compounds has revealed their influence on various metabolic processes.

Studies have primarily investigated 4-phenylbutyric acid (4-PBA), which is known to influence lipid metabolism. nih.gov 4-PBA has been shown to downregulate de novo lipogenesis (the synthesis of fatty acids), stimulate fatty acid β-oxidation (the breakdown of fatty acids), and improve lipotoxicity. nih.gov It is thought to act as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. nih.govselleckchem.com For instance, 4-PBA can improve hepatic insulin (B600854) resistance induced by elevated free fatty acids, a condition associated with obesity. bioscientifica.com This effect is potentially linked to its ability to increase circulating fibroblast growth factor 21 (FGF21). bioscientifica.com

While these findings are for the 4-PBA isomer, 2-phenylbutyric acid (2-PBA) is also a fatty acid analog that is metabolically active. mdpi.com A patent has mentioned the use of 2-PBA, alongside 3-PBA and 4-PBA, in agricultural applications for its fungistatic or fungicidal effects, indicating a broad biological activity among the isomers. google.com However, detailed studies specifically characterizing the influence of this compound on fatty acid metabolism and lipid profiles in a clinical or preclinical context are not as extensively documented as those for 4-PBA.

Neuroprotective Effects

The neuroprotective potential of phenylbutyrate compounds has been a significant area of research, largely centered on 4-PBA. ijpp.comresearchgate.netnih.gov 4-PBA is recognized as a chemical chaperone that can reduce endoplasmic reticulum (ER) stress and an HDAC inhibitor that can modify gene expression. selleckchem.comresearchgate.netresearchgate.net These mechanisms are believed to contribute to its protective effects in models of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), by preventing the aggregation of misfolded proteins and reducing neuronal cell death. researchgate.netnih.govresearchgate.net

Research on 2-phenylbutyric acid derivatives, such as 2-amino-2-phenylbutyric acid (2-APBA), has also shown neuroprotective properties. Studies indicate that 2-APBA may protect neurons from oxidative stress and excitotoxicity by modulating glutamate (B1630785) receptors, suggesting its potential as a therapeutic candidate for neurological disorders. However, specific research isolating the neuroprotective effects of the this compound enantiomer is less common in the literature compared to its 4-phenyl isomer and other derivatives.

Role in Urea Cycle Disorders

The treatment of urea cycle disorders (UCDs) is one of the most well-established clinical applications for a phenylbutyric acid compound, specifically sodium phenylbutyrate (4-PBA). drugbank.comwikipedia.org

Urea cycle disorders are genetic diseases that result in the accumulation of toxic levels of ammonia in the blood (hyperammonemia) due to enzyme deficiencies in the urea cycle. wikipedia.orgresearchgate.net Sodium phenylbutyrate serves as a prodrug that provides an alternative pathway for the body to excrete nitrogen waste. drugbank.comwikipedia.org After administration, it is metabolized to phenylacetate. drugbank.com Phenylacetate then combines with glutamine, which contains two molecules of nitrogen, to form phenylacetylglutamine. drugbank.comresearchgate.net This final compound is then excreted in the urine, effectively removing nitrogen from the body and lowering plasma ammonia and glutamine levels. drugbank.comresearchgate.net

Anti-inflammatory Properties

This compound and its derivatives are being explored for their anti-inflammatory potential. The related compound, 4-phenylbutyrate (B1260699) (PBA), has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is crucial in the inflammatory response. nih.gov PBA has been shown to prevent the production of pro-inflammatory cytokines. nih.gov Specifically, PBA can suppress the levels of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). jst.go.jp The anti-inflammatory activity of PBA is linked to its ability to attenuate endoplasmic reticulum (ER) stress, which in turn inhibits nuclear factor-κB (NF-κB) activity. jst.go.jp Furthermore, phenylacetyl glutamine, a metabolite of PBA, has also been shown to possess anti-inflammatory properties by inhibiting T cell activation and Toll-like receptor 4 signaling. jst.go.jp While these findings primarily concern 4-phenylbutyric acid, they suggest a potential mechanism through which this compound might also exert anti-inflammatory effects.

Potential in Cancer Treatment Research

The potential of phenylbutyric acid derivatives in oncology is an active area of investigation. Much of the current research focuses on 4-phenylbutyric acid (PBA), which has shown promise in halting the growth of cancer cells and promoting programmed cell death (apoptosis). japsonline.comjapsonline.com PBA's antineoplastic properties are attributed to its role as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression that induce cell cycle arrest and differentiation. tandfonline.comnih.gov

Research into the direct effects of this compound on glutamine synthetase is limited. However, studies on the related compound 4-phenylbutyrate (PB) have shown that it can influence glutamine metabolism. In skeletal muscles, PB treatment has been observed to increase glutamine synthetase activity. nih.gov Phenylbutyric acid is known to be metabolized into phenylacetate, which then combines with glutamine to form phenylacetylglutamine, a substance excreted by the kidneys. drugbank.com This process effectively reduces plasma glutamine levels. nih.govdrugbank.com While a direct inhibitory effect on the enzyme by this compound has not been established, the metabolic pathway of related compounds suggests a potential for interaction with glutamine-related pathways.

The induction of differentiation in cancer cells is a key strategy in oncology research. 4-Phenylbutyric acid (PBA) has been shown to induce differentiation and apoptosis in various cancer cell lines, including those of prostate, medulloblastoma, and colon cancer. nih.gov As a histone deacetylase (HDAC) inhibitor, PBA can alter gene expression, leading to cellular differentiation. tandfonline.com This mechanism suggests that this compound, as a structurally related compound, may also have the potential to induce differentiation in cancer cells, although specific research on this enantiomer is needed.

There is evidence to suggest that phenylbutyric acid derivatives can enhance the effectiveness of conventional cancer treatments. Formulations containing 4-phenylbutyric acid have been proposed to augment chemotherapy and radiation therapy. google.com One mechanism for this is the reduction of endoplasmic reticulum (ER) stress, which can be a protective mechanism for cancer cells. By reducing ER stress, compounds like 4-phenylbutyric acid can increase the cytotoxicity of other chemotherapeutic agents in cancer cells. Furthermore, platinum(IV) complexes containing phenylbutyrate have been developed and shown to be potent cytotoxic agents, suggesting a synergistic effect between the platinum agent and phenylbutyrate. rsc.org These findings open the possibility that this compound could also be used in combination therapies to improve the efficacy of existing cancer treatments. japsonline.comnih.gov

Induction of Cancer Cell Differentiation

Interactions with Enzymes and Biological Systems

The interactions of this compound with biological systems are likely multifaceted, influenced by its structure. The carboxylic acid group allows for hydrogen bonding, which affects its solubility and interaction with biological molecules. cymitquimica.com The phenyl group imparts hydrophobic characteristics that can also influence its interactions. cymitquimica.com

A significant area of research for the related compound 4-phenylbutyric acid (PBA) is its activity as a histone deacetylase (HDAC) inhibitor. nih.govtandfonline.comnih.gov By inhibiting HDACs, PBA can lead to increased histone acetylation, which alters gene expression and can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. tandfonline.com PBA also acts as a chemical chaperone, helping to stabilize misfolded proteins and reduce endoplasmic reticulum (ER) stress. nih.govtandfonline.com

Furthermore, 2-Amino-2-phenylbutyric acid, a related compound, is known to interact with enzymes such as amino acid oxidases and transaminases. While direct enzymatic interaction studies for this compound are not widely available, the known interactions of its structural analogs provide a framework for its potential biological activities.

Analytical Methodologies for R 2 Phenylbutyric Acid and Its Stereoisomers

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatography is the cornerstone for the separation of the enantiomers of 2-phenylbutyric acid. Both analytical and preparative scale separations are achieved through several specialized techniques that leverage chiral recognition mechanisms.

High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of 2-phenylbutyric acid. Success is achieved through two main strategies: using a chiral stationary phase (CSP) that selectively interacts with one enantiomer, or by adding a chiral selector to the mobile phase which then forms diastereomeric complexes with the enantiomers, allowing for separation on a conventional achiral column.

Chiral Stationary Phases (CSPs): A wide array of CSPs have been developed for liquid chromatography, with polysaccharide-based phases being particularly successful for resolving a broad range of chiral compounds. chromatographyonline.com For 2-phenylbutyric acid, specific CSPs have demonstrated effective separation.

Protein-Based CSPs : Columns such as CHIRAL-AGP, based on α1-acid glycoprotein, are versatile and operate under reversed-phase conditions. The retention and enantioselectivity on these columns can be finely tuned by adjusting the pH of the mobile phase. sigmaaldrich.com For acidic compounds like 2-phenylbutyric acid, CHIRAL-HSA (based on human serum albumin) is also a suitable choice.

Tartardiamide-Based CSPs : The adsorption behavior of 2-phenylbutyric acid enantiomers has been studied on the Kromasil CHI-TBB, a tartardiamide-based CSP. wiley-vch.de

Other Commercial CSPs : The ChiralAMCE-2 column has been shown to resolve 2-phenylbutyric acid under reversed-phase conditions. researchgate.net The Chirex 3126 column has also been listed as capable of separating this compound. jfda-online.com

Chiral Mobile Phase Additives (CMPAs): An alternative to expensive CSPs is the use of a conventional achiral column (like an ODS C18) with a chiral selector added to the mobile phase. umich.edu

Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used CMPA for the enantioseparation of β-substituted-2-phenylpropionic acids, including 2-phenylbutyric acid. umich.edu Baseline separation can be achieved by optimizing factors such as the concentration of HP-β-CD, the organic modifier (e.g., methanol), and the pH of the buffer. umich.edu Studies have shown that a mobile phase composed of methanol (B129727) and a triethylamine (B128534) acetate (B1210297) buffer (pH 3.0) containing HP-β-CD can effectively resolve the enantiomers. umich.edu The stoichiometry of the inclusion complex between 2-phenylbutyric acid and HP-β-CD is typically 1:1.

Table 1: HPLC Conditions for Enantioseparation of 2-Phenylbutyric Acid

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Result |

|---|---|---|---|

| HPLC with CMPA | Shimpak CLC-ODS (achiral) | 0.5% triethylamine acetate buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD and methanol (70:30, v/v) | Baseline separation (Rs ≥3.0) umich.edu |

| HPLC with CSP | ChiralAMCE-2 | Reversed-phase conditions | Chiral separation achieved researchgate.net |

| HPLC with CSP | CHIRAL-AGP | Reversed-phase, pH-adjustable buffer | Versatile for resolving all compound types |

| HPLC with CSP | Kromasil CHI-TBB | Hexane/MTBE (90/10) | Effective enantiomer adsorption wiley-vch.de |

Gas chromatography (GC) is another powerful technique for chiral analysis, though it often requires the derivatization of polar functional groups, like the carboxylic acid in 2-phenylbutyric acid, to increase volatility and thermal stability. researchgate.netresearchgate.net The separation of enantiomers is then performed on a chiral capillary column.

For carboxylic acids, derivatization is essential for GC analysis. researchgate.net Common methods include silylation (e.g., with BSTFA), which converts the carboxylic acid to a more volatile trimethylsilyl (B98337) (TMS) ester. researchgate.net Alternatively, the acid can be converted to an ester or amide. gcms.cz The resulting derivatives can then be separated on a chiral stationary phase. Chiral GC analysis of 2-phenylbutyric acid ethyl ester has been performed on a RT-BetaDEX-sm chiral column. umich.edu Chiral GC has also been performed using a Chirasil-Dex CB capillary column. researchgate.net

In some cases, the compound of interest is reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral GC column. gcms.cz 2-Phenylbutyryl chloride, a derivative of 2-phenylbutyric acid, has been used as a chiral derivatizing agent itself for the analysis of other compounds like dopamine. wiley-vch.de

Countercurrent chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is particularly well-suited for preparative-scale separations. researchgate.net It has been successfully applied to the enantioseparation of 2-phenylbutyric acid. researchgate.net This method involves a biphasic solvent system and a chiral selector, typically a cyclodextrin (B1172386) derivative, dissolved in the aqueous phase.

Several studies have detailed the preparative enantioseparation of 2-phenylbutyric acid using high-speed CCC (HSCCC). gcms.cz

Chiral Selectors : Hydroxypropyl-β-cyclodextrin (HP-β-CD), hydroxyethyl-β-cyclodextrin (HE-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD) have all been used as effective chiral selectors. researchgate.net

Solvent Systems : A common two-phase solvent system consists of n-hexane, an ester like ethyl acetate or n-butyl acetate, and an aqueous buffer solution containing the chiral selector. gcms.czresearchgate.net

Optimization : The efficiency of the separation is highly dependent on parameters such as the type and concentration of the chiral selector, the pH of the aqueous phase, and the temperature. gcms.czresearchgate.net

Under optimized conditions, it is possible to separate 100 mg of racemic 2-phenylbutyric acid, achieving purities over 97% and recoveries around 90-91%. A mathematical model has even been developed to predict and optimize the separation, showing good agreement with experimental results. gcms.czresearchgate.net

Table 2: Countercurrent Chromatography (CCC) for Preparative Enantioseparation of 2-Phenylbutyric Acid

| Chiral Selector | Solvent System (v/v/v) | Sample Size | Purity | Recovery |

|---|---|---|---|---|

| HP-β-CD | n-hexane/ethyl acetate/phosphate buffer (pH 2.67) | 100 mg | >97% | 90-91% |

| HE-β-CD | n-hexane/butyl acetate/aqueous phase (7:3:10) | - | >99.5% | 91-93% gcms.czresearchgate.net |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte (running buffer). The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, thus, separation.

Various chiral selectors have been used for the CE enantioseparation of 2-phenylbutyric acid:

Macrocyclic Antibiotics : Ristocetin A and teicoplanin have been shown to resolve a wide variety of carboxylic acids, including 2-phenylbutyric acid. The separation is influenced by selector concentration, pH, and the addition of organic modifiers like 2-propanol to the buffer.

Cyclodextrins : Sulfated hydroxypropylated β-cyclodextrin has been used to resolve 2-phenylbutyric acid enantiomers. However, one study noted that while enantioselectivity was observed for 3-phenylbutyric acid with a standard β-cyclodextrin, no discrimination was obtained for the 2-phenylbutyric acid isomers, highlighting the subtle structural requirements for chiral recognition.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique primarily used for monitoring the progress of chemical reactions rather than for high-resolution enantioseparation. In syntheses involving 2-phenylbutyric acid or its derivatives, TLC can be used to track the disappearance of starting materials and the appearance of products. For example, in the preparation of sodium phenylbutyrate from 2-phenylbutyric acid, the reaction can be monitored using a methanol:dichloromethane solvent system, where the acid and its sodium salt exhibit different retention factors (Rf values). It is also used to monitor acylation reactions and other synthetic transformations.

Capillary Electrophoresis (CE) for Enantioseparation

Spectroscopic Characterization of (R)-(-)-2-Phenylbutyric Acid and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are standard techniques for confirming the molecular structure of 2-phenylbutyric acid. The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the methyl protons. Detailed 1D and 2D NMR experiments (like COSY, HSQC, HMBC) have been performed to assign all proton and carbon signals precisely.

Infrared (IR) Spectroscopy : The IR spectrum of this compound provides information about its functional groups. Key absorptions include a broad band for the O-H stretch of the carboxylic acid, C-H stretching for the aromatic and aliphatic parts, and a strong C=O stretching band for the carbonyl group.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. GC-MS and LC-MS techniques are commonly employed, providing both separation and identification. Matrix-assisted laser desorption-time of flight (MALDI-TOF) mass spectrometry has also been used in studies involving derivatives on stationary phases.

UV-Visible Spectroscopy : UV-Vis spectroscopy can be used to study inclusion complexes, for instance, between 2-phenylbutyric acid and cyclodextrins, which is relevant to understanding the mechanism of chiral separation in HPLC and CCC. It has also been used to study the interaction of the related 4-Phenylbutyric acid with DNA.

Optical Rotation : Polarimetry is used to measure the specific optical rotation, which confirms the enantiomeric form of the acid. For this compound, a negative rotation is observed (e.g., -100° with c=5 in Toluene).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-phenylbutyric acid displays characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. bmrb.io The methine proton (CH) alpha to the carboxylic acid and phenyl group resonates as a triplet. The methylene protons (CH₂) of the ethyl group show a multiplet, and the terminal methyl protons (CH₃) present as a triplet. bmrb.io

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The carbonyl carbon of the carboxylic acid is typically observed downfield. The aromatic carbons of the phenyl ring show a set of signals in the aromatic region (around 125-145 ppm), and the aliphatic carbons of the butyric acid chain resonate at higher field strengths. bmrb.io The specific chemical shifts can be influenced by the solvent and concentration. bmrb.io For instance, in D₂O, the chemical shifts for the carbons are reported as C=O at 185.8 ppm, the quaternary phenyl carbon at 144.7 ppm, and the other carbons at various other shifts. bmrb.io

To distinguish between the enantiomers, chiral derivatizing agents or chiral solvating agents can be used in NMR. mdpi.com These agents form diastereomeric complexes with the enantiomers of 2-phenylbutyric acid, leading to separate signals in the NMR spectrum, which allows for the determination of enantiomeric purity. mdpi.com

Table 1: Representative NMR Data for 2-Phenylbutyric Acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.2 - 7.4 | Multiplet | Aromatic protons |

| ¹H | 3.5 | Triplet | -CH- |

| ¹H | 1.8 - 2.1 | Multiplet | -CH₂- |

| ¹H | 0.9 | Triplet | -CH₃ |

| ¹³C | ~178 | Singlet | C=O |

| ¹³C | ~140 | Singlet | Quaternary Phenyl C |

| ¹³C | 127 - 129 | Multiplet | Phenyl CH |

| ¹³C | ~55 | Singlet | -CH- |

| ¹³C | ~27 | Singlet | -CH₂- |

| ¹³C | ~12 | Singlet | -CH₃ |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of 2-phenylbutyric acid is characterized by several key absorption bands. chemicalbook.com A broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are seen around 2850-3100 cm⁻¹. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The aromatic ring vibrations often give strong signals in the Raman spectrum. The C=O stretch is also observable, although typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations are also present. Differences in the vibrational spectra of different polymorphic forms of a compound can be used for their identification and quantification. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ can be observed at m/z 164, corresponding to the molecular weight of the compound. nih.gov

A characteristic fragmentation pattern involves the loss of the ethyl group, leading to a prominent peak at m/z 91, which corresponds to the tropylium (B1234903) ion (C₇H₇⁺). researchgate.net Another significant fragment can be observed from the cleavage of the bond between the alpha-carbon and the carboxylic acid group. The exact fragmentation pattern can be influenced by the ionization technique used. nih.gov

Chiroptical Methods for Optical Rotation and Enantiomeric Excess (EE) Determination

Chiroptical methods are essential for the analysis of chiral molecules like this compound, as they can differentiate between enantiomers. pdr-separations.comijfmr.com

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com This property is known as optical rotation. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of a chiral compound. wikipedia.orgchemistrysteps.compasco.com

For this compound, the negative sign in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light counter-clockwise. chemistrysteps.com A reported value for the specific rotation of this compound is -100° (c=5 in Toluene). fishersci.no The magnitude and sign of the observed rotation are directly proportional to the concentration of the enantiomer and the path length of the polarimeter cell. libretexts.org By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) of the sample can be determined. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comijfmr.com This technique provides information about the stereochemical features of the molecule. mdpi.com Enantiomers will produce mirror-image CD spectra. researchgate.net

For this compound, the CD spectrum will exhibit Cotton effects (positive or negative peaks) at specific wavelengths corresponding to its electronic transitions. nih.gov The intensity and sign of these Cotton effects are directly related to the absolute configuration and conformation of the molecule. ijfmr.com The interaction of chiral carboxylic acids with certain metal complexes can induce strong CD signals in the visible region, which can be utilized for the rapid determination of both enantiomeric purity and concentration. ijfmr.com This method relies on the formation of a chiroptically active metal complex. ijfmr.com

Polarimetry and Specific Rotation Measurements

Hyphenated Techniques (e.g., LC-MS) for Metabolite Profiling and Degradation Studies

Hyphenated techniques, which couple a separation method with a detection method, are invaluable for complex analyses such as metabolite profiling and degradation studies of 2-phenylbutyric acid. humanjournals.comsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique. humanjournals.comsaspublishers.comresearchgate.net In this method, liquid chromatography (LC) first separates the components of a mixture. The separated components are then introduced into a mass spectrometer (MS) for detection and identification based on their mass-to-charge ratio and fragmentation patterns. humanjournals.com

LC-MS has been employed to study the degradation of 2-phenylbutyric acid. For instance, in a study on the enantioselective degradation of 2-phenylbutyric acid by the bacterium Xanthobacter flavus PA1, LC-MS was used in combination with NMR to identify degradation intermediates. hku.hk The identified metabolites included 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one. hku.hk Furthermore, LC-MS/MS methods have been developed for the simultaneous determination of phenylbutyric acid and its primary metabolite, phenylacetic acid, in various biological matrices like plasma and tissues. nih.govresearchgate.net These methods are crucial for understanding the pharmacokinetics and distribution of the compound in biological systems. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity for quantitative analysis. researchgate.net

Theoretical and Computational Studies of R 2 Phenylbutyric Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. dergipark.org.tr It has been widely applied to determine the molecular geometry and electronic properties of polyatomic molecules. dergipark.org.tr DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting molecular properties with a good balance between accuracy and computational cost. scielo.brscielo.br

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules like (R)-(-)-2-Phenylbutyric acid, which have rotatable bonds, this involves a conformational analysis to identify various low-energy structures (conformers) and the global minimum energy conformation. ufba.br

Computational methods like the B3LYP hybrid functional combined with basis sets such as 6-311++g(2d,2p) are used to optimize the geometries of different conformers to their ground state. scielo.brscielo.br The initial geometries for optimization can significantly influence the final calculated energy values and other electronic parameters. scielo.br For flexible structures, multiple conformational searches are often performed to ensure the global minimum is located. escholarship.org The resulting optimized geometries provide data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-furan-2-yl-4-phenyl-butyric acid, DFT calculations at the B3LYP/6-311++G(d,p) level provided detailed bond lengths and angles. tsijournals.com While specific data for the (R)-enantiomer of 2-phenylbutyric acid is not detailed in the provided results, the methodology is directly applicable.

Conformational analysis reveals that even small differences in conformer energies, on the order of kilojoules per mole, can lead to significant variations in calculated electronic properties such as dipole moments and HOMO-LUMO energy gaps. scielo.br This underscores the importance of a thorough conformational search to accurately describe the molecule's behavior. escholarship.org

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Atomic Charges)

Once the geometry is optimized, DFT can be used to calculate the electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical stability and reactivity of a molecule. dergipark.org.trscielo.br A large gap generally corresponds to high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. dergipark.org.trscielo.br For example, studies on phenyl-C61 butyric acid methyl ester (PCBM) isomers showed that while HOMO levels were similar, LUMO levels and thus the HOMO-LUMO gaps varied significantly among isomers. acs.org

The distribution of electron density within the molecule is described by atomic charges. Methods like Natural Bond Orbital (NBO) analysis provide insights into charge distribution and delocalization of electron density due to hyperconjugative interactions. tsijournals.com This analysis can reveal how charge is transferred between atoms and how intramolecular interactions, such as hydrogen bonds, stabilize the molecule. researchgate.net For instance, NBO analysis on 3-furan-2-yl-4-phenyl-butyric acid elucidated the delocalization of electron density and the stabilization energies associated with these interactions. tsijournals.com

Table 1: Illustrative Electronic Properties from DFT Calculations (Note: The following data is illustrative of typical DFT outputs and not specific to this compound unless cited)

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.2056 eV nih.gov | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.2901 eV nih.gov | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.9155 eV nih.gov | Indicates chemical reactivity and stability. scielo.br |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. tsijournals.coms-a-s.org These calculated frequencies are often scaled by a small factor to improve agreement with experimental data, accounting for systematic errors in the computational method. nih.gov

By comparing the theoretical spectrum with the experimental one, chemists can confidently assign specific absorption bands to particular molecular vibrations, such as C=O stretching, O-H bending, or phenyl ring modes. scielo.brs-a-s.org For example, in a study of new 1,3,4-thiadiazole (B1197879) compounds derived from 4-phenylbutyric acid, DFT calculations were used to analyze the effects of conformation on the vibrational frequencies of N-H and C=O bonds, showing good correlation with experimental IR data. scielo.br Such analyses help confirm the molecular structure and understand how intermolecular forces, like hydrogen bonding in carboxylic acid dimers, affect vibrational modes. s-a-s.org

Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. malayajournal.org These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting reactivity. kuleuven.be

Key reactivity descriptors include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with large HOMO-LUMO gaps are considered "hard," while those with small gaps are "soft." scielo.br

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are valuable in structure-activity relationship studies, helping to rationalize the biological activity or toxicity of compounds. malayajournal.orgresearchgate.net

Table 2: Key Global Reactivity Descriptors (Note: Formulas are based on conceptual DFT principles)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. malayajournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. malayajournal.org |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. malayajournal.org |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is crucial in drug design and for understanding how molecules like this compound might interact with biological targets. nih.gov

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. researchgate.net Studies have utilized docking to explore the binding of molecules structurally related to phenylbutyric acid with various protein targets. For example, a molecular docking study of 4-Phenylbutyric acid (4-PBA) with human serum albumin (HSA) identified its high binding specificity to a particular site on the protein. nih.gov